3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C12H19NO2/c1-8-4-2-6-10(13-8)9-5-3-7-11(14)12(9)15/h8-10,13H,2-7H2,1H3 |
InChI Key |
AKLOMWPYVUZNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2CCCC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the nucleophilic substitution of a methylated piperidine with cyclohexane-1,2-dione, followed by cyclization to form the target compound.
Reaction Scheme
Reaction Conditions
- Reagents: 4-methylpiperidine, 1,2-dichlorocyclohexane, potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 80–120°C.
- Time: 12–24 hours.
Research Findings
A study demonstrated that alkylation of piperidine derivatives with halogenated cyclohexanes followed by cyclization yields the target compound with yields up to 65%. The process benefits from mild basic conditions and reflux temperatures, with purification via column chromatography.
Enolate-Mediated Condensation and Cyclization
Method Overview
This method utilizes enolate chemistry of cyclohexane-1,2-dione to react with suitably functionalized piperidine derivatives, leading to the formation of the target compound via nucleophilic addition and subsequent cyclization.
Reaction Scheme
- Formation of enolate from cyclohexane-1,2-dione using potassium carbonate or sodium hydride.
- Nucleophilic attack on an electrophilic intermediate derived from methylated piperidine derivatives, followed by cyclization.
Reaction Conditions
- Reagents: Cyclohexane-1,2-dione, methylated piperidine derivative, potassium carbonate.
- Solvent: Acetonitrile or dimethyl sulfoxide (DMSO).
- Temperature: 25–50°C.
- Time: 4–8 hours.
Research Findings
This route offers high regioselectivity and yields around 70%. The process is advantageous for synthesizing derivatives with various methyl substitutions on the piperidine ring, enabling structural diversity.
Reductive Amination of Cyclohexane-1,2-dione Derivatives
Method Overview
Reductive amination involves reacting cyclohexane-1,2-dione with methylated piperidine in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation.
Reaction Scheme
- Formation of an imine intermediate between the diketone and piperidine.
- Reduction of the imine to form the secondary amine linkage, yielding the target compound.
Reaction Conditions
- Reagents: Cyclohexane-1,2-dione, methylpiperidine, sodium borohydride or catalytic hydrogenation.
- Solvent: Ethanol or methanol.
- Temperature: Room temperature to 50°C.
- Time: 2–6 hours.
Research Findings
This method provides a straightforward route with yields exceeding 75%. It is particularly suitable for large-scale synthesis due to operational simplicity and high efficiency.
Catalytic Hydrogenation and Functional Group Modification
Method Overview
Hydrogenation of precursor compounds such as cyclohexene derivatives bearing piperidine substituents, followed by oxidation or methylation, can produce the target molecule.
Reaction Scheme
- Hydrogenation of unsaturated intermediates.
- Functionalization through methylation or oxidation to introduce the methyl group at the 6-position of piperidine.
Reaction Conditions
- Catalysts: Pd/C or Raney Ni.
- Reagents: Hydrogen gas.
- Solvent: Ethanol or methanol.
- Temperature: 25–50°C.
- Pressure: 1–5 atm.
Research Findings
This pathway is efficient for preparing methylated piperidine derivatives with yields around 60–70%, especially when combined with subsequent functionalization steps.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | 4-methylpiperidine + halogenated cyclohexane | 80–120°C, 12–24h | 55–65% | Straightforward, scalable | Requires halogenated intermediates |
| Enolate Condensation | Cyclohexane-1,2-dione + methylpiperidine derivative | 25–50°C, 4–8h | 70%+ | High regioselectivity | Sensitive to moisture |
| Reductive Amination | Cyclohexane-1,2-dione + methylpiperidine | Room temp–50°C, 2–6h | 75%+ | Simple, high yield | Over-reduction risk |
| Catalytic Hydrogenation | Unsaturated precursors + methylation | 25–50°C, 1–5 atm H₂ | 60–70% | Efficient for methylation | Requires catalysts |
Research Discoveries and Innovations
Recent advancements have focused on green chemistry approaches , such as replacing hazardous cyanide reagents with benign catalysts like dimethyl amino pyridine (DMAP) to promote rearrangement reactions, as well as optimizing reaction concentrations to improve yields and reduce reaction times.
Furthermore, studies have demonstrated the scalability of these methods, with continuous flow reactors enhancing efficiency for industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development . In the industry, it may be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Tautomeric Properties
Cyclohexane-1,2-dione (CHD) exhibits keto-enol tautomerism stabilized by intramolecular hydrogen bonding (Fig. 4 in ). The enol form contributes significantly to its reactivity, particularly in enzymatic systems like ThDP-dependent cyclohexane-1,2-dione hydrolase (CDH) .
Cyclohexane-1,3-dione (1,3-CHD) lacks the adjacent carbonyl groups of 1,2-CHD, resulting in distinct reactivity. For example, it undergoes condensation with aldehydes and imines to form hexahydro analogues (), whereas 1,2-CHD is more prone to enzymatic C–C bond cleavage .
Table 1: Key Properties of Cyclic Diketones
Enzymatic Interactions
- Cyclohexane-1,2-dione: Substrate for CDH, which cleaves it into 6-oxohexanoate and adipate under anaerobic conditions . The presence of the methylpiperidine group in the target compound may sterically hinder CDH binding, reducing enzymatic activity.
- Cyclohexane-1,3-dione: Not metabolized by strain 22Lin (), highlighting the specificity of microbial pathways for diketone positional isomers.
Pharmacological and Industrial Potential
Biological Activity
3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring with two carbonyl groups (dione) and a piperidine moiety. Its chemical formula is with a molecular weight of approximately 205.30 g/mol. The presence of the piperidine ring is significant for its biological interactions, particularly in modulating enzyme activities and receptor functions.
Biological Activity Overview
Research indicates that derivatives of cyclohexane-1,2-dione, including this compound, exhibit various biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation. The inhibition of RTKs can lead to reduced tumor growth in various cancer cell lines, including non-small cell lung cancer and colorectal cancer .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), which plays a role in cancer metabolism .
1. Anticancer Activity
A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications to the piperidine ring significantly affect anticancer activity. For example, the introduction of electron-withdrawing groups enhanced the inhibitory effects on cancer cell lines .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15.3 | RTK Inhibition |
| 4-Amino derivative | 10.7 | RTK Inhibition |
2. Enzyme Inhibition Studies
Inhibition studies have revealed that this compound demonstrates significant inhibitory effects on PHGDH:
| Compound | PHGDH IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Control Compound | 85.1 |
These results suggest that the compound's structural features are critical for its biological activity, particularly in enzyme modulation .
The mechanisms through which this compound exerts its biological effects include:
1. Binding Affinity : The compound binds to active sites on enzymes and receptors, altering their functionality and disrupting normal signaling pathways.
2. Metabolic Reprogramming : By inhibiting key enzymes involved in metabolic pathways, the compound can induce metabolic stress in cancer cells, leading to apoptosis .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione, and how can its purity be validated?
A1. A plausible synthetic route involves coupling cyclohexane-1,2-dione with 6-methylpiperidine derivatives via nucleophilic addition or condensation reactions. For example, cyclohexane-1,2-dione has been used in carboligation reactions with ThDP-dependent enzymes to form complex diketone derivatives . Post-synthesis, purity validation should employ HPLC (≥98% purity standards, as in ) and NMR spectroscopy (referencing cyclohexane-1,2-dione structural data in ). Mass spectrometry (MS) and X-ray crystallography (deposition protocols in ) are critical for confirming molecular weight and stereochemistry.
Q. Q2. How can the structural integrity of this compound be confirmed?
A2. Key methods include:
- NMR : Compare chemical shifts with cyclohexane-1,2-dione (δ 2.5–3.0 ppm for diketone protons; ).
- X-ray crystallography : Use protocols from the Cambridge Crystallographic Data Centre (CCDC) for depositing atomic coordinates and bond angles .
- FT-IR : Identify characteristic carbonyl stretches (~1700–1750 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹).
Q. Q3. What enzymatic systems interact with cyclohexane-1,2-dione derivatives, and how might this apply to the target compound?
A3. Cyclohexane-1,2-dione hydrolase (CDH, EC 3.7.1.11) catalyzes the hydrolysis of cyclohexane-1,2-dione to 6-oxohexanoate . However, CDH is substrate-specific and does not act on structurally dissimilar compounds like cyclohexane-1,3-dione . For this compound, evaluate enzymatic activity via kinetic assays (e.g., NAD+ as an electron acceptor ) and compare with CDH’s strict substrate requirements.
Advanced Research Questions
Q. Q4. How can stereocontrolled synthesis be achieved for spirocyclic derivatives of this compound?
A4. Utilize chelation-controlled 1,2-additions to α-oxy-substituted cyclohexanones, as demonstrated in the stereocontrolled synthesis of tetra(spirotetrahydrofuranyl)cyclohexane-1,2-dione . Key steps:
Q. Q5. How do computational methods aid in predicting the reactivity of this compound in carboligation reactions?
A5. Density functional theory (DFT) at the B3LYP/6-31G** level can model transition states and regioselectivity. For example, cyclohexane-1,2-dione participates in ThDP-dependent carboligation via α-ketol rearrangement . Apply similar methods to predict:
- Activation barriers for nucleophilic attacks by methylpiperidine.
- Thermodynamic stability of intermediates using Gibbs free energy calculations.
Q. Q6. How should researchers resolve contradictions in substrate specificity data for enzymes acting on cyclohexane-1,2-dione derivatives?
A6. Contradictions may arise from enzyme promiscuity or assay conditions. Mitigation strategies:
- Enzyme kinetics : Compare and values for the target compound vs. CDH’s natural substrate .
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences.
- Mutagenesis : Modify active-site residues (e.g., Arg24/Arg37 in fasciculin 2 ) to test steric/electronic effects.
Q. Q7. What are the challenges in characterizing photoisomerization pathways for spirocyclic derivatives of this compound?
A7. Photoisomerization of tetra(spirotetrahydrofuranyl)cyclohexane-1,2-dione involves UV-induced ring-opening and conformational changes . For the target compound:
- Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to track excited-state dynamics.
- Analyze solvent effects (polar vs. nonpolar) on quantum yields.
- Compare with computational predictions of conical intersections.
Methodological Considerations
Q. Q8. What safety protocols are essential when handling piperidine-substituted diketones?
A8. Refer to safety data sheets (SDS) for analogs like 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Store in dry, sealed containers away from ignition sources .
- Dispose of waste via certified chemical disposal services.
Q. Q9. How can regioselectivity be controlled in the derivatization of this compound?
A9. Optimize reaction conditions:
- Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) to direct nucleophilic attacks to specific carbonyl groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor charge-separated transition states.
- Temperature : Lower temperatures reduce kinetic competition between pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
